N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
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Description
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H33ClN4O5S2 and its molecular weight is 581.14. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity
Research has shown that compounds related to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride exhibit electrophysiological activity. These compounds have been compared to sematilide, a class III agent, for their potency in vitro and in vivo models, suggesting their potential in addressing cardiac arrhythmias (Morgan et al., 1990).
Carbonic Anhydrase Inhibition
Studies on compounds similar to the chemical have explored their role as inhibitors of carbonic anhydrase isoforms, which are enzymes involved in various physiological and pathological processes. Specifically, acridine-acetazolamide conjugates demonstrated inhibition in low micromolar and nanomolar ranges, providing insights into the structure-activity relationships and potential therapeutic applications (Ulus et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives, structurally related to the compound of interest, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic environments. These studies highlight the potential of these compounds in materials science, specifically in protecting metals from corrosion (Hu et al., 2016).
Anti-Tubercular Activity
Research into N-substituted benzamide and sulfonamide derivatives has indicated potential anti-tubercular activity. These compounds have been synthesized and evaluated against Mycobacterium tuberculosis, offering a promising avenue for developing new treatments for tuberculosis (Dighe et al., 2012).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5S2.ClH/c1-18-8-10-29(11-9-18)37(32,33)20-6-4-19(5-7-20)25(31)30(13-12-28(2)3)26-27-21-16-22-23(17-24(21)36-26)35-15-14-34-22;/h4-7,16-18H,8-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVESQJNFBWDKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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